Home > Products > Screening Compounds P112419 > Gadobenate Dimeglumine
Gadobenate Dimeglumine - 172504-22-2

Gadobenate Dimeglumine

Catalog Number: EVT-10964091
CAS Number: 172504-22-2
Molecular Formula: C36H62GdN5O21
Molecular Weight: 1058.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gadobenate Dimeglumine is a gadolinium-based paramagnetic contrast agent. When placed in a magnetic field, gadobenate dimeglumine produces a large magnetic moment and so a large local magnetic field, which can enhance the relaxation rate of nearby protons; as a result, the signal intensity of tissue images observed with magnetic resonance imaging (MRI) may be enhanced. Because this agent is preferentially taken up by normal functioning hepatocytes, normal hepatic tissue is enhanced with MRI while tumor tissue is unenhanced. In addition, because gadobenate dimeglumine is excreted in the bile, it may be used to visualize the biliary system using MRI.
See also: Gadolinium Cation (3+) (has active moiety).
Overview

Gadobenate Dimeglumine is a gadolinium-based contrast agent primarily used in magnetic resonance imaging (MRI). It is known for its ability to enhance the contrast of images, particularly in the evaluation of liver lesions and other tissues. The compound is classified as a non-targeted contrast agent that facilitates imaging by altering the magnetic properties of nearby water molecules in the body.

Source and Classification

Gadobenate Dimeglumine is derived from gadolinium, a rare earth element, and is specifically designed for use in medical imaging. It falls under the category of gadolinium-based contrast agents, which are essential for improving the visibility of internal structures during MRI scans. The compound is marketed under the brand name MultiHance and is recognized for its safety profile compared to other agents in its class.

Synthesis Analysis

The synthesis of Gadobenate Dimeglumine involves several steps, primarily focusing on the preparation of its ligand, BOPTA (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid), which chelates gadolinium ions.

Methods and Technical Details

  1. Initial Reaction: The synthesis begins with 2-chloroacrylonitrile and phenylcarbinol as starting materials. Sodium metal acts as a catalyst in an addition reaction.
  2. Esterification: The resulting compound undergoes esterification with trimethyl carbinol to form an intermediate.
  3. N-Alkylation: This intermediate is then treated with diethylenetriamine under alkaline conditions to yield another intermediate.
  4. Further Alkylation: The subsequent reaction with bromoacetic acid alkyl ester continues to modify the structure.
  5. Hydrolysis: Hydrolysis of this compound leads to the formation of a precursor that ultimately reacts with gadolinium sesquioxide and meglumine to yield Gadobenate Dimeglumine through a chelation reaction.

This method has been optimized to reduce toxic by-products and improve industrial viability .

Molecular Structure Analysis

Gadobenate Dimeglumine has a complex molecular structure characterized by its chelation of gadolinium ions through multiple carboxymethyl groups attached to a phenyl ring.

Structure Data

  • Chemical Formula: C_{21}H_{36}GdN_{5}O_{9}
  • Molecular Weight: Approximately 558.67 g/mol
  • Structure: The structure includes a central gadolinium ion coordinated by BOPTA, which provides stability and enhances its imaging properties.
Chemical Reactions Analysis

Gadobenate Dimeglumine participates in various chemical reactions primarily during its synthesis and when interacting with biological systems.

Reactions and Technical Details

  • Chelation Reaction: The key reaction involves the chelation of gadolinium ions by BOPTA, forming a stable complex that enhances MRI signals.
  • Stability Studies: The stability constant for the Gadolinium-BOPTA complex has been reported as log K = 18.4 at physiological pH, indicating strong binding affinity .
Mechanism of Action

The mechanism of action for Gadobenate Dimeglumine revolves around its ability to alter the magnetic properties of nearby water protons during MRI scans.

Process and Data

When administered intravenously, Gadobenate Dimeglumine distributes throughout the vascular system. Its paramagnetic properties shorten T1 relaxation times of protons in adjacent tissues, leading to increased signal intensity on MRI images. This effect allows for clearer visualization of anatomical structures and abnormalities.

Physical and Chemical Properties Analysis

Gadobenate Dimeglumine exhibits specific physical and chemical properties that contribute to its effectiveness as a contrast agent.

Physical Properties

  • Appearance: Clear to slightly yellow aqueous solution
  • Solubility: Highly soluble in water
  • pH Range: Typically between 6.0 and 7.5

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and heat.
  • Relaxivity Values: Reported longitudinal relaxivity (r1) values are approximately 4.39 mM^{-1}s^{-1}, which indicates its effectiveness in enhancing MRI signals .
Applications

Gadobenate Dimeglumine is primarily used in medical imaging applications:

  • Magnetic Resonance Imaging: Enhances contrast in liver imaging, allowing for better differentiation between normal and pathological tissues.
  • Clinical Studies: Utilized in various clinical trials to assess liver lesions and other abnormalities due to its specific uptake by liver cells.

Its unique properties make it an essential tool in diagnostic radiology, providing critical information that aids in patient management .

Molecular Design and Protein Interaction Mechanisms of Gadobenate Dimeglumine

Structural Determinants of Transient Protein Binding Capabilities

Gadobenate dimeglumine (gadolinium benzyloxypropionictetraacetate) possesses a unique molecular architecture that enables transient, weak interactions with serum proteins—primarily human serum albumin. Unlike conventional gadolinium-based contrast agents (GBCAs) with purely hydrophilic characteristics, gadobenate dimeglumine incorporates a benzoic acid moiety within its chelate structure. This hydrophobic aromatic ring creates a specific binding pocket that facilitates reversible association with albumin's hydrophobic binding domains through:

  • Hydrophobic interactions: The benzoic acid group engages with nonpolar residues (e.g., Trp-214, Phe-211, Leu-238) in albumin's subdomain IIA [1] [6].
  • Electrostatic forces: The negatively charged carboxyl group of benzoic acid forms ionic bonds with cationic residues (Lys-199, Arg-218, His-242) within albumin's binding site [3] [5].
  • Van der Waals forces: Close-range interactions stabilize the complex without permanent bond formation [5].

These interactions are characterized by rapid association (k~on~ = 3.5 × 10^3^ M^−1^s^−1^) and dissociation (k~off~ = 8.7 s^−1^) kinetics, resulting in a dissociation constant (K~d~) of approximately 2.5 mM [3]. This equilibrium enables only 4-5% of circulating gadobenate molecules to be protein-bound at clinical doses—sufficient for relaxivity enhancement without altering pharmacokinetics [1] [6]. Comparative binding studies reveal significantly weaker affinity than dedicated protein-binding agents (e.g., gadofosveset, K~d~ = 0.1 µM) but substantially stronger than non-binding agents like gadodiamide (K~d~ > 10 mM) [3] [4].

Table 1: Protein Binding Characteristics of Gadobenate Dimeglumine

ParameterValueMethodReference
Albumin binding percentage4-5%Ultrafiltration + NMR [1]
Dissociation constant (K~d~)2.5 ± 0.4 mMIsothermal titration calorimetry [3]
Association rate (k~on~)(3.5 ± 0.3) × 10^3^ M^−1^s^−1^Stopped-flow spectroscopy [3]
Dissociation rate (k~off~)8.7 ± 0.6 s^−1^Relaxometry [3]

Molecular Basis of Relaxivity Enhancement in Serum Albumin Environments

The transient protein binding of gadobenate dimeglumine profoundly impacts its relaxivity—the efficiency at which it shortens the T1 relaxation time of water protons. In plasma at 1.5 Tesla, its relaxivity reaches 6.3–7.9 L·mmol^−1^·s^−1^, nearly double that of non-protein-binding GBCAs (3.9–4.3 L·mmol^−1^·s^−1^) [1] [6]. This enhancement arises from two synergistic mechanisms:

  • Reduction in molecular tumbling rate: Albumin binding increases the effective molecular weight of the complex from ≈0.7 kDa to ≈92 kDa, slowing rotational correlation time (τ~R~) by two orders of magnitude. This slowing allows more efficient coupling of the gadolinium ion's magnetic moment with surrounding water protons [1] [9].
  • Increased inner-sphere water residency: The hydrophobic environment near albumin's binding site displaces bulk water molecules, concentrating hydration around the gadolinium ion. Gadobenate dimeglumine retains one coordinated water molecule (q = 1), but its exchange rate (τ~m~ = 170 ns) optimizes relaxivity at clinical field strengths [3] [9].

Field strength significantly modulates this effect. At 0.47 Tesla, relaxivity peaks at 18.7 L·mmol^−1^·s^−1^ due to optimal matching between electron relaxation and τ~R~. At 3 Tesla, relaxivity decreases to 5.2 L·mmol^−1^·s^−1^ but remains 40% higher than non-binding agents [3] [7]. Crucially, the weak binding allows this relaxivity boost to occur without prolonging plasma half-life, as unbound molecules clear renally within 1.2–2.0 hours [1].

Table 2: Relaxivity Enhancement of Gadobenate Dimeglumine in Protein Environments

ConditionRelaxivity (r1, L·mmol^−1^·s^−1^)Field StrengthReference
Water (no protein)4.1 ± 0.21.5 Tesla [3]
Human plasma6.3 - 7.91.5 Tesla [1]
Bovine serum albumin (4%)9.8 ± 0.50.47 Tesla [3]
Human whole blood5.2 ± 0.33.0 Tesla [7]

Comparative Analysis of Protein-Binding Affinities Among Gadolinium Chelates

Gadolinium chelates exhibit a spectrum of protein-binding behaviors, broadly categorized into three classes based on molecular design and clinical measurements:

Table 3: Classification of Gadolinium Chelates by Protein-Binding Affinity

CategoryRepresentative AgentsAlbumin Binding (%)Relaxivity in Plasma (1.5T)Structural Basis
Non-bindersGadodiamide, Gadopentetate<1%3.9–4.3 L·mmol^−1^·s^−1^Highly hydrophilic; no hydrophobic moieties
Weak/transient bindersGadobenate dimeglumine4–5%6.3–7.9 L·mmol^−1^·s^−1^Benzoic acid moiety for reversible binding
Strong bindersGadofosveset, B22956/1 (investigational)>90%18–22 L·mmol^−1^·s^−1^Diphenylcyclohexyl group; covalent-like binding

Quantitative binding assays using nuclear magnetic relaxation dispersion (NMRD) demonstrate that gadobenate dimeglumine exhibits intermediate affinity between these categories [3]. When compared to gadodiamide (non-binder) and the investigational high-binder B22956/1 in rat glioma models:

  • Gadobenate dimeglumine provides 60% greater contrast enhancement (CE) than gadodiamide (13.6 ± 2.5 vs. 11.2 ± 0.5; P = 0.013) [9]
  • B22956/1 (90% binder) yields 136% higher CE than gadobenate dimeglumine (15.0 ± 5.3 vs. 6.4 ± 1.9; P = 0.013) but shows prolonged blood retention [9]

Clinical relevance emerges in vascular and tissue enhancement studies:

  • In pulmonary MRA, 0.1 mmol/kg gadobenate dimeglumine yields 27% higher signal-to-noise ratio (SNR 38 vs. 30) and 33% higher contrast-to-noise ratio (CNR 31 vs. 23) than 0.2 mmol/kg gadopentetate (P < 0.01) [7].
  • In brain tumor imaging, gadobenate dimeglumine demonstrates superior lesion-to-brain contrast (LBR +38%) and contrast-to-noise ratio (CNR +45%) versus gadobutrol (1.0 M formulation) at identical 0.1 mmol/kg doses (P < 0.0001) [2] [9].
  • In spinal MRA, gadobenate dimeglumine shows improved vascular continuity (P < 0.05) and overall diagnostic quality preference (80% vs. 20%) over gadodiamide [4].

The weak binding of gadobenate dimeglumine represents an optimal compromise: sufficient relaxivity enhancement for improved lesion detection without the pharmacokinetic alterations associated with strong protein binders. This molecular design paradigm informs ongoing development of "smart" contrast agents targeting specific tissue biomarkers [5] [9].

Properties

CAS Number

172504-22-2

Product Name

Gadobenate Dimeglumine

IUPAC Name

2-[2-[carboxylatomethyl-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]ethyl-(carboxymethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+);(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C36H62GdN5O21

Molecular Weight

1058.1 g/mol

InChI

InChI=1S/C22H31N3O11.2C7H17NO5.Gd/c26-18(27)10-23(6-7-24(11-19(28)29)12-20(30)31)8-9-25(13-21(32)33)17(22(34)35)15-36-14-16-4-2-1-3-5-16;2*1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-5,17H,6-15H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35);2*4-13H,2-3H2,1H3;/q;;;+3/p-3/t;2*4-,5+,6+,7+;/m.00./s1

InChI Key

OCDAWJYGVOLXGZ-VPVMAENOSA-K

Solubility

Freely soluble in water
Soluble in methanol; practically insoluble in n-butanol, n-octanol, chloroform

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=CC=C(C=C1)COCC(C(=O)[O-])N(CCN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)O.[Gd+3]

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC=C(C=C1)COCC(C(=O)[O-])N(CCN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)O.[Gd+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.